molecular formula C8H10F3NO B13001878 N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide

N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide

Cat. No.: B13001878
M. Wt: 193.17 g/mol
InChI Key: WUJPLCNWUCNWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetamide is a chemical compound characterized by its unique bicyclo[111]pentane structure with a trifluoromethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1.1.1]propellane intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and protein binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bicyclo[1.1.1]pentane core provides structural rigidity, which can influence the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
  • 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
  • [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride

Uniqueness

N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide stands out due to its acetamide functional group, which can participate in additional hydrogen bonding and interactions compared to its analogs. This can result in different biological activities and applications.

Properties

Molecular Formula

C8H10F3NO

Molecular Weight

193.17 g/mol

IUPAC Name

N-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetamide

InChI

InChI=1S/C8H10F3NO/c1-5(13)12-7-2-6(3-7,4-7)8(9,10)11/h2-4H2,1H3,(H,12,13)

InChI Key

WUJPLCNWUCNWFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC(C1)(C2)C(F)(F)F

Origin of Product

United States

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